
6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline (FPQ) is a synthetic compound belonging to the quinoline family. It has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery. FPQ has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.
Mechanism of Action
6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has been found to act as a potent inhibitor of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline can prevent cancer cells from dividing and growing, leading to cell death. 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has also been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cell death in cancer cells. 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has also been found to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis. Additionally, 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has been found to modulate the immune system, potentially enhancing the body's ability to fight cancer.
Advantages and Limitations for Lab Experiments
6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has several advantages for use in lab experiments. It exhibits potent anti-cancer activity, making it a valuable tool for studying cancer biology and developing new cancer therapies. 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline is also relatively easy to synthesize, making it readily available for use in lab experiments. However, there are also limitations to using 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline in lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has not been extensively studied in vivo, which may limit its potential applications in animal models.
Future Directions
There are several potential future directions for research on 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline. One area of interest is the development of new cancer therapies based on 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline. Researchers may also investigate the potential use of 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to better understand the mechanism of action of 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline and its potential applications in other areas, such as infectious disease and inflammation. Overall, 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline represents a promising candidate for further investigation in a range of scientific fields.
Synthesis Methods
The synthesis of 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline involves the reaction of 2-chloro-6-fluoroquinoline with phenylsulfonyl chloride, followed by reaction with piperidine-1-carbonyl chloride. The resulting product is purified using column chromatography to obtain the final compound. This method has been reported to yield high purity and good yields of 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline.
Scientific Research Applications
6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit potent inhibitory activity against a range of cancer cell lines, including breast, lung, and colon cancer. 6-Fluoro-4-(phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
[4-(benzenesulfonyl)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-15-9-10-19-17(13-15)20(28(26,27)16-7-3-1-4-8-16)18(14-23-19)21(25)24-11-5-2-6-12-24/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTRFAFNJLMKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

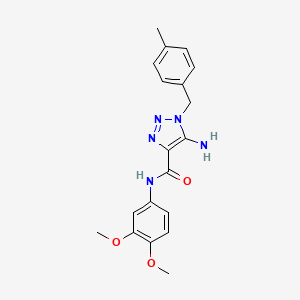
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone](/img/structure/B2461379.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2461382.png)
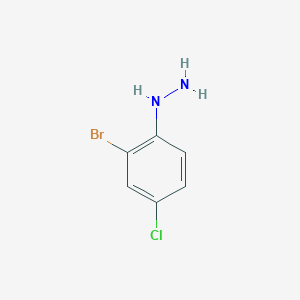
![8-bromo-3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2461385.png)
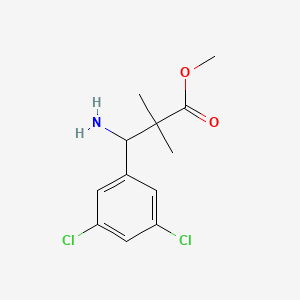
![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2461389.png)
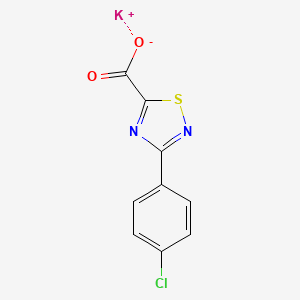
![N-(4-acetylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2461392.png)
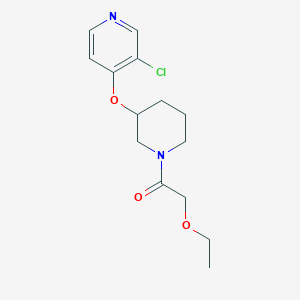
![1-[(4-Fluorophenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2461394.png)

![({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine](/img/structure/B2461400.png)